molecular formula C13H7BrClFO2 B320583 4-Bromo-2-chlorophenyl 4-fluorobenzoate

4-Bromo-2-chlorophenyl 4-fluorobenzoate

Cat. No.: B320583
M. Wt: 329.55 g/mol
InChI Key: GLGQCDPFPPDLSA-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenyl 4-fluorobenzoate is a halogenated aromatic ester characterized by a 4-fluorobenzoate moiety esterified to a 4-bromo-2-chlorophenyl group. This compound is structurally related to agrochemicals and pharmaceutical intermediates, particularly organophosphate pesticides such as profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) and sulprofos (O-(4-bromo-2-chlorophenyl) O-ethyl phosphorodithioate) . The compound’s degradation metabolites include 4-bromo-2-chlorophenol (BCP) and phosphate derivatives, as observed in pesticide metabolism studies .

Properties

Molecular Formula

C13H7BrClFO2

Molecular Weight

329.55 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl) 4-fluorobenzoate

InChI

InChI=1S/C13H7BrClFO2/c14-9-3-6-12(11(15)7-9)18-13(17)8-1-4-10(16)5-2-8/h1-7H

InChI Key

GLGQCDPFPPDLSA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoate Esters

(a) Methyl 4-Bromo-2-fluorobenzoate (CAS 179232-29-2)
  • Molecular Weight : 233.46 g/mol
  • Substituents : Methyl ester at C1, Br at C4, F at C2 on the benzoate ring.
  • Key Differences : The absence of the 4-bromo-2-chlorophenyl group reduces steric bulk compared to the target compound. This may enhance volatility but decrease thermal stability .
(b) 4-Fluorobenzoate Salts (e.g., 4-Fluorobenzoate of N-(4-Fluorophenyl)piperazine)
  • Crystal Structure: Forms monohydrates with distinct unit cell angles (inter-axial angles >90° vs. <90° in 4-chloro-/4-bromobenzoate analogs).
  • Stability : The 4-fluorobenzoate group exhibits lower enzymatic degradation resistance compared to 4-chloro or 4-bromo analogs due to weaker C-F bond strength .

Halogenated Phenyl Derivatives

(a) 4-Bromo-2-Chlorophenol (BCP)
  • Molecular Weight : 207.45 g/mol
  • Role : A common metabolite of 4-bromo-2-chlorophenyl-containing pesticides.
  • Comparison : BCP lacks the ester linkage and 4-fluorobenzoate group, making it more polar and prone to sulfation or glucuronidation .
(b) 5-Bromo-2-Chlorobenzoic Acid
  • Molecular Weight : 235.45 g/mol
  • Acidity : The carboxylic acid group increases water solubility (logP ~2.1) compared to the esterified target compound (estimated logP ~3.8) .

Organophosphate Pesticide Analogs

Compound Structure Key Features Reference
Profenofos O-(4-Bromo-2-ClPh) O-Et S-Pr phosphorothioate Higher insecticidal activity due to S-propyl group; metabolizes to BCP
Sulprofos O-(4-Bromo-2-ClPh) O-Et phosphorodithioate Broader-spectrum pest control; slower degradation than profenofos
Target Compound 4-Bromo-2-ClPh 4-F-benzoate Lacks phosphorus backbone; likely lower toxicity but reduced bioactivity

Research Findings and Functional Insights

Thermal and Chemical Stability

  • Pyrolysis Behavior: Halogenated aromatics like 4-bromo-2-chlorophenyl derivatives decompose at ~300–400°C, releasing HBr and HCl. The 4-fluorobenzoate moiety may reduce char formation compared to non-fluorinated analogs .
  • Enzymatic Degradation : 4-Fluorobenzoate dehalogenases catalyze defluorination of the benzoate group, yielding 4-hydroxybenzoate. However, the 4-bromo-2-chlorophenyl group resists microbial breakdown, leading to persistent metabolites like BCP .

Crystallographic and Conformational Studies

  • Crystal Packing : The target compound’s steric bulk from Br/Cl substituents likely disrupts isostructural packing observed in simpler 4-halobenzoates (e.g., 4-fluorobenzoate salts with N-(4-fluorophenyl)piperazine) .
  • Conformational Flexibility : Unsaturated side chains in related fluorophenylalkyl pyrimidines enhance bioactivity by enabling optimal alignment with target enzymes .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) logP Key Substituents
4-Bromo-2-ClPh 4-F-benzoate 329.56* Not reported ~3.8 Br (C4), Cl (C2), F (C4)
Methyl 4-Bromo-2-F-benzoate 233.46 45–50 2.9 Br (C4), F (C2), COOCH3
5-Bromo-2-Cl-benzoic acid 235.45 180–182 2.1 Br (C5), Cl (C2), COOH
4-Bromo-2-Cl-phenylboronic acid 235.27 135–140 2.5 Br (C4), Cl (C2), B(OH)2

*Calculated based on substituents .

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